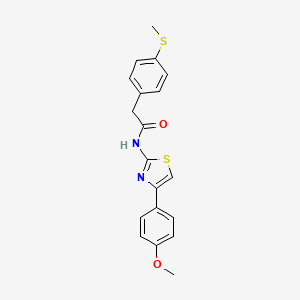

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S2/c1-23-15-7-5-14(6-8-15)17-12-25-19(20-17)21-18(22)11-13-3-9-16(24-2)10-4-13/h3-10,12H,11H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSUORHDXUBUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the thiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

Introduction of the Methylthiophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Tin(II) chloride, iron powder.

Bases: Pyridine, sodium hydroxide.

Acylating Agents: Acetic anhydride, acetyl chloride.

Major Products

Sulfoxides and Sulfones: From oxidation of the methylthio group.

Amines: From reduction of nitro groups.

Substituted Aromatics: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a complex organic compound with a molecular weight of 370.49 and the molecular formula . It features a thiazole ring and aromatic phenyl groups, making it potentially useful in medicinal chemistry and organic synthesis.

Potential Applications

This compound has potential applications in several fields:

- Medicinal Chemistry The compound shows potential antimicrobial and anticancer effects, with studies suggesting that thiazole rings can inhibit tumor growth and act against pathogens.

- Organic Synthesis It can serve as an intermediate in organic synthesis due to its functional groups.

Biological Activities

Research indicates that This compound exhibits various biological activities:

- Antimicrobial Properties It has demonstrated potential antimicrobial properties.

- Anticancer Effects It may possess anticancer effects. Studies have suggested that compounds with thiazole rings often demonstrate significant biological activities, including inhibition of tumor growth.

Interaction Studies

Interaction studies are essential for understanding how This compound interacts with biological targets. These studies often involve elucidating the mechanisms underlying its biological activity and guiding further development.

Structural Similarity

Several compounds share structural similarities with This compound:

| Compound Name | Notable Features |

|---|---|

| Naphthothiazole-2-yl acetamide | Contains a naphthalene core; potential anticancer properties |

| 4-Methylthio phenylacetamide | Similar methylthio group; explored for antimicrobial activity |

| Naphthothiazole-2-yl-4-(ethylthio)benzamide | Variations in substituents; studied for biological activity |

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s methylthio group (S–CH₃) differs from piperazine-linked analogs (e.g., compounds 14, 16, 18), which show higher molecular weights (408–438 g/mol) due to the bulkier piperazine moiety.

- Thermal Stability : Piperazine-containing analogs (e.g., compound 18: 302–303°C) exhibit higher melting points than simpler arylthio derivatives (e.g., compound in ), suggesting stronger intermolecular interactions (e.g., hydrogen bonding via piperazine N–H groups) .

Enzyme Inhibition

- MMP Inhibition : Piperazine-thiazole hybrids (e.g., compound 18) demonstrated potent MMP-9 inhibition (IC₅₀ < 1 µM) in anti-inflammatory studies, attributed to the piperazine moiety’s ability to chelate zinc in the MMP active site. The target compound’s methylthio group may exhibit weaker zinc binding but could enhance selectivity for sulfur-dependent enzymes .

- Cathepsin D/L Inhibition : Sulfonamide-thiazole derivatives (e.g., compound 2e in ) showed cathepsin inhibition, suggesting that the acetamide-thiazole framework is versatile for targeting proteases.

Antimicrobial Activity

- Antibacterial : Compounds like N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) exhibited MIC values of 6.25 µg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s methylthio group may similarly disrupt bacterial membrane integrity .

- Antifungal : Thiazole-triazole hybrids (e.g., compound 26 in ) showed broad antifungal activity, highlighting the importance of aryl substituents in modulating efficacy.

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, with the CAS number 919754-13-5, is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 370.5 g/mol. The structure features a thiazole ring substituted with methoxy and methylthio groups, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₂S₂ |

| Molecular Weight | 370.5 g/mol |

| CAS Number | 919754-13-5 |

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. A study on related compounds showed that modifications in the thiazole structure can lead to enhanced antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells .

Mechanism of Action

The proposed mechanism of action for these compounds involves the inhibition of tubulin polymerization, a critical process in cell division. By disrupting this process, the compounds can induce apoptosis in cancer cells, effectively inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific substituents on the thiazole ring significantly influences biological activity. For instance, the introduction of methoxy and methylthio groups has been associated with improved potency against cancer cell lines .

Case Studies and Research Findings

-

In Vitro Studies :

- A series of tests on various cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values ranging from low nanomolar to micromolar concentrations, indicating potent anticancer effects .

- For example, a related thiazole derivative showed an IC50 value of 0.124 µM against leukemia cells, highlighting the potential efficacy of these compounds in cancer treatment .

- Apoptosis Induction :

- Comparative Analysis :

Q & A

Q. What are the common synthetic methodologies for preparing thiazol-2-yl acetamide derivatives, and how are they optimized for this compound?

Thiazol-2-yl acetamides are typically synthesized via nucleophilic substitution reactions. For example, 2-chloro-N-(thiazol-2-yl)acetamide intermediates react with thiol-containing precursors under basic conditions (e.g., potassium carbonate in acetone) to form the desired product . Optimization involves controlling stoichiometry, reaction time (monitored via TLC), and purification by recrystallization (e.g., ethanol) to achieve high yields (~80–90%) and purity. Adjusting solvent polarity and temperature can mitigate side reactions like hydrolysis of the chloroacetamide intermediate .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- FTIR : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H stretches (~3070 cm⁻¹) .

- NMR : H NMR identifies methoxy (δ ~3.8 ppm) and methylthio (δ ~2.5 ppm) protons, while C NMR verifies acetamide carbonyl resonance (δ ~170 ppm) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, ensuring no residual intermediates remain .

Q. How do the methoxy and methylthio substituents influence the compound’s reactivity and solubility?

The 4-methoxyphenyl group enhances electron density on the thiazole ring via resonance, potentially increasing nucleophilic reactivity. The 4-(methylthio)phenyl group contributes to lipophilicity (logP ~3.5–4.0), improving membrane permeability but reducing aqueous solubility. Solubility can be modulated using co-solvents like DMSO or cyclodextrin complexes .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the formation of the thiazole-acetamide backbone?

The reaction between 2-amino-4-substituted thiazoles and acetonitrile derivatives proceeds via AlCl₃-catalyzed nucleophilic acyl substitution. The thiazole nitrogen attacks the electrophilic carbonyl carbon, followed by dehydration to form the acetamide bond. Regioselectivity is governed by steric hindrance and electronic effects of substituents on the thiazole ring .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and target interactions?

- Molecular Dynamics Simulations : Assess binding affinity to biological targets (e.g., cyclooxygenase enzymes) by modeling interactions between the methylthio group and hydrophobic enzyme pockets .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity in electrophilic substitution reactions .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50%) and blood-brain barrier penetration (logBB ~0.3), guided by Lipinski’s Rule of Five compliance (MW <500, logP <5) .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

Discrepancies in logP (experimental vs. calculated) or spectral shifts (e.g., unexpected H NMR splitting) require cross-validation:

- Experimental Repetition : Ensure synthetic reproducibility under inert atmospheres to prevent oxidation of the methylthio group .

- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to confirm coupling patterns and rule out impurities .

- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data, resolving ambiguities in substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.